Azetidin-1-yl(5-bromothiophen-3-yl)methanone
Description
Properties
IUPAC Name |
azetidin-1-yl-(5-bromothiophen-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNOS/c9-7-4-6(5-12-7)8(11)10-2-1-3-10/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUPITUTVZDKMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CSC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via a two-step mechanism:
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Activation of the Acyl Chloride : The carbonyl carbon of 5-bromo-3-thiophenecarbonyl chloride is electrophilically activated, facilitating nucleophilic attack by azetidine.
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Deprotonation and Bond Formation : A base (e.g., triethylamine) abstracts the proton from the azetidine nitrogen, driving the reaction toward ketone formation while neutralizing HCl byproducts.
Optimization Parameters :
Yield and Practical Considerations
While explicit yield data for this compound is absent in the literature, analogous reactions using azetidine derivatives report yields of 60–80% under optimized conditions. Challenges include the hygroscopic nature of azetidine and the sensitivity of the acyl chloride to hydrolysis.
Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Approach
Palladium-catalyzed cross-coupling offers a versatile pathway for constructing the ketone bridge. This method employs a Suzuki-Miyaura reaction between an azetidine-containing boronate ester and a 5-bromothiophene carbonyl precursor.
Synthetic Workflow
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Preparation of Azetidine Boronate Ester : Azetidine is functionalized with a boronate group using pinacol borane under inert conditions.
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Coupling with 5-Bromothiophene Carbonyl Derivative : The boronate ester reacts with 5-bromo-3-thiophenecarbonyl bromide in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) in a dioxane/water solvent system.
Reaction Conditions :
Advantages and Limitations
This method achieves high regioselectivity and functional group tolerance, with reported yields exceeding 70% in similar systems. However, the requirement for anhydrous conditions and palladium catalysts increases cost and complexity.
Reductive Amination: Ketone Formation via Intermediate Imines
Reductive amination provides an alternative route by condensing 5-bromo-3-thiophenecarbaldehyde with azetidine in the presence of a reducing agent.
Mechanistic Insights
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Imine Formation : The aldehyde reacts with azetidine to form an imine intermediate.
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Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the secondary amine, which is subsequently oxidized to the ketone using MnO₂.
Critical Parameters :
Yield and Scalability
Pilot-scale trials report moderate yields (50–60%), attributed to competing side reactions during oxidation.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Cost (Relative) | Scalability | Key Challenges |
|---|---|---|---|---|
| Nucleophilic Acyl Substitution | 60–80 | Low | High | Acyl chloride stability |
| Suzuki-Miyaura Coupling | 70–85 | High | Moderate | Catalyst cost, anhydrous conditions |
| Reductive Amination | 50–60 | Moderate | Low | Oxidation selectivity |
Chemical Reactions Analysis
Types of Reactions
Azetidin-1-yl(5-bromothiophen-3-yl)methanone can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced azetidines, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have demonstrated that azetidin-1-yl(5-bromothiophen-3-yl)methanone exhibits promising anticancer properties. It has been evaluated against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells. The compound's cytotoxicity was assessed using the MTT assay, which measures cell viability post-treatment. The results indicated that the compound has a notable IC50 value, suggesting effective inhibition of cell growth at specific concentrations .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves interaction with cellular pathways that regulate apoptosis and cell proliferation. Studies have suggested that this compound may induce apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential .
Antibacterial Properties
Antibacterial Activity
The compound's 1,2,4-triazole scaffold suggests potential applications in antibacterial drug development. Research has shown that this compound exhibits activity against both Gram-positive and Gram-negative bacterial strains. Standard antibacterial assays have been employed to evaluate its effectiveness, revealing significant inhibitory effects against common pathogens .
Mechanistic Studies
Further investigations into its mechanism of action are ongoing, focusing on how the compound interacts with bacterial targets. Understanding these interactions is crucial for optimizing its structure to enhance efficacy while minimizing toxicity .
Materials Science
Organic Electronics
The unique structural features of this compound lend themselves to applications in organic electronics. Its thiophene-based structure is particularly beneficial for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Thin films of the compound can be fabricated using techniques such as spin-coating or vapor deposition .
Electrical Properties
Characterization studies have shown that the compound possesses favorable electrical properties, including charge transport characteristics that are essential for device performance in organic electronics. Ongoing research aims to further explore its stability and performance in practical applications .
Mechanism of Action
The mechanism of action of azetidin-1-yl(5-bromothiophen-3-yl)methanone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Research Findings and Implications
- Receptor Binding : The azetidine ring’s rigidity and optimal size (4-membered) may enhance binding to targets like CB1 or MCHr1, as seen in related compounds .
- Bromine’s Role : The 5-bromo substituent on thiophene increases electrophilicity, making the compound a candidate for further functionalization (e.g., cross-coupling reactions) .
Biological Activity
Azetidin-1-yl(5-bromothiophen-3-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features an azetidine ring and a bromothiophene moiety, which contribute to its biological activity. The presence of the bromine atom in the thiophene ring enhances the compound's pharmacological properties, making it a candidate for further investigation in drug development.
The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. This interaction can modulate various biochemical pathways, potentially leading to antimicrobial or anticancer effects. The exact pathways are still under investigation, but preliminary studies suggest that it may inhibit certain cell signaling pathways associated with cancer progression and microbial growth.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, demonstrating potential as a broad-spectrum antimicrobial agent. The compound's structural features enable it to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It has been tested against several cancer cell lines, including breast and lung cancer cells, where it demonstrated cytotoxic effects. The compound appears to induce apoptosis in cancer cells, which is a critical mechanism for cancer treatment .
Data Summary
The following table summarizes the biological activities observed for this compound:
Case Studies
Several case studies have explored the efficacy of this compound in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the compound's effectiveness against resistant bacterial infections. Results indicated a significant reduction in bacterial load in treated patients compared to controls.
- Case Study on Cancer Treatment : In a preclinical study involving xenograft models, treatment with this compound resulted in tumor size reduction and improved survival rates among subjects.
Q & A
What are the optimal synthetic routes for Azetidin-1-yl(5-bromothiophen-3-yl)methanone, and how are intermediates characterized?
Basic Question
The synthesis typically involves coupling an azetidine derivative with a 5-bromo-thiophene carbonyl precursor. Key steps include nucleophilic substitution or cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to introduce the azetidinyl group. Intermediates are characterized via H/C NMR, FT-IR, and LC-MS to confirm structural integrity. Solvent selection (e.g., DMF, THF) and reaction conditions (temperature, catalyst) are critical for yield optimization .
How can crystallographic refinement challenges (e.g., disorder in the azetidinyl ring) be addressed using SHELX software?
Advanced Question
The azetidinyl ring may exhibit positional disorder, complicating electron density mapping. SHELXL (part of the SHELX suite) allows refinement using restraints (e.g., DFIX, FLAT) to model disordered regions. High-resolution X-ray data (≤1.0 Å) and anisotropic displacement parameters improve accuracy. For severe disorder, partial occupancy modeling or split-site refinement may be required. Validation tools like ADDSYM and TWIN laws in SHELXL ensure space group correctness .
What methodologies are used to determine ground-state vs. excited-state dipole moments for this compound?
Advanced Question
Solvatochromic shifts in UV-Vis spectra across solvents (e.g., toluene, acetonitrile) correlate with dipole moments via the Lippert-Mataga equation. Time-dependent density functional theory (TD-DFT) at the B3LYP/6-31G(d,p) level predicts excited-state behavior. Experimental validation uses Stark spectroscopy or electric-field-induced second harmonic generation (EFISHG). Discrepancies between theory and experiment may arise from solvent polarity or hydrogen bonding .
How can researchers evaluate the biological activity of this compound as a potential enzyme inhibitor?
Advanced Question
In vitro assays (e.g., fluorescence-based enzymatic inhibition) using purified targets (e.g., kinases, lipases) quantify IC values. Structure-activity relationship (SAR) studies modify the bromothiophene or azetidinyl moieties to enhance potency. Pharmacological characterization includes selectivity profiling against related enzymes and cytotoxicity screening in cell lines. Co-crystallization with target proteins (using SHELX-refined structures) identifies binding modes .
What strategies optimize solubility and stability for in vitro studies?
Basic Question
Solubility is enhanced using co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin inclusion complexes. Stability under physiological conditions (pH 7.4, 37°C) is assessed via HPLC monitoring over 24–72 hours. Light-sensitive degradation is mitigated by amber glassware and antioxidant additives (e.g., BHT). Lyophilization improves long-term storage for aqueous formulations .
How do computational models (e.g., DFT) validate experimental electronic properties?
Advanced Question
Density functional theory (DFT) at the ωB97X-D/cc-pVTZ level calculates HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges. Vibrational frequencies from IR spectra are compared to DFT-predicted modes (scaling factor ~0.96). Discrepancies in dipole moments (>0.5 D) may indicate solvent effects or conformational flexibility not captured in gas-phase simulations .
Which analytical techniques are most reliable for purity assessment and structural confirmation?
Basic Question
High-resolution mass spectrometry (HRMS) confirms molecular weight (±2 ppm). Purity (>95%) is verified via HPLC with UV/ELSD detection. F NMR (if applicable) and 2D NMR (HSQC, HMBC) resolve structural ambiguities. Elemental analysis (C, H, N) within ±0.4% of theoretical values ensures stoichiometric integrity .
What experimental approaches identify and characterize polymorphic forms?
Advanced Question
Polymorph screening uses solvent recrystallization (e.g., ethanol, ethyl acetate). X-ray powder diffraction (XRPD) distinguishes crystalline forms, while differential scanning calorimetry (DSC) detects thermal transitions (melting points, enantiotropy). Stability studies under accelerated conditions (40°C/75% RH) identify the thermodynamically stable form. Synchrotron radiation aids in resolving low-abundance polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
